Renin Substrate 1 Trifluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

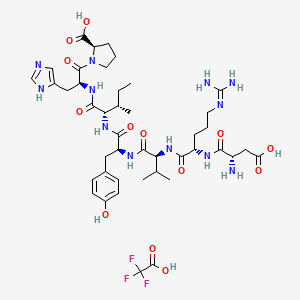

Renin fluorogenic substrate is a synthetic peptide used to measure the activity of renin, an enzyme that plays a crucial role in the renin-angiotensin-aldosterone system. This system regulates blood pressure and fluid balance in the body. The substrate is designed to emit fluorescence upon cleavage by renin, allowing for the quantification of renin activity in various biological samples .

Mechanism of Action

Target of Action

Renin Substrate 1 Trifluoroacetate primarily targets renin , an aspartic protease produced in the afferent glomerular arteriole . Renin plays a crucial role in the regulation of blood pressure and electrolyte balance .

Mode of Action

This compound interacts with renin, which catalyzes the cleavage of the N-terminal decapeptide from angiotensinogen to form angiotensin I . The substrate has been linked to a fluorophore at one end and to a nonfluorescent chromophore at the other . After cleavage by renin, the product is brightly fluorescent .

Biochemical Pathways

The action of this compound affects the renin-angiotensin system (RAS) . The cleavage of angiotensinogen by renin forms angiotensin I, which is subsequently converted to angiotensin II . Angiotensin II acts as a potent vasoconstrictor and regulator of sodium flux .

Pharmacokinetics

The substrate can be stored for at least one year if stored desiccated at 4°c or below, protected from light . A suitable stock concentration for this substrate is 500 µM .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and light exposure . The substrate should be stored desiccated at 4°C or below, protected from light . These conditions ensure the stability and efficacy of the substrate.

Biochemical Analysis

Biochemical Properties

Renin Substrate 1 Trifluoroacetate interacts with the enzyme renin, an aspartic protease produced in the afferent glomerular arteriole . Renin catalyzes the cleavage of the N-terminal decapeptide from angiotensinogen to form angiotensin I . This interaction is highly specific and plays a significant role in the regulation of blood pressure .

Cellular Effects

The effects of this compound on cells are primarily related to its role in the renin-angiotensin system. By serving as a substrate for renin, it contributes to the production of angiotensin I, a precursor to the potent vasoconstrictor angiotensin II . This can influence cell function by affecting blood pressure, cell signaling pathways, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with renin. Renin, an aspartic protease, cleaves the this compound to form angiotensin I . This is the first and rate-limiting step in the renin-angiotensin system, which ultimately leads to the production of angiotensin II, a potent vasoconstrictor .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its role in the renin-angiotensin system. As a substrate for renin, it is involved in the initial step of the cascade, leading to the production of angiotensin I

Metabolic Pathways

This compound is involved in the renin-angiotensin system, a key metabolic pathway. Renin cleaves the this compound to form angiotensin I, the first step in this pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of renin fluorogenic substrate typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography .

Industrial Production Methods: Industrial production of renin fluorogenic substrate follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The final product is lyophilized and stored under desiccated conditions to maintain stability .

Chemical Reactions Analysis

Types of Reactions: Renin fluorogenic substrate primarily undergoes enzymatic cleavage by renin. This reaction is highly specific and involves the hydrolysis of peptide bonds within the substrate .

Common Reagents and Conditions: The enzymatic reaction typically occurs in a buffered solution at a pH optimal for renin activity, usually around pH 8.0. Common reagents include the substrate itself, renin enzyme, and a suitable buffer such as tris(hydroxymethyl)aminomethane with sodium chloride .

Major Products: The major product of the reaction is a fluorescent peptide fragment, which can be detected and quantified using fluorescence spectroscopy .

Scientific Research Applications

Renin fluorogenic substrate is widely used in scientific research to study the activity of renin and its inhibitors. It is employed in:

Biochemistry: To investigate the kinetics and specificity of renin.

Pharmacology: To screen for potential renin inhibitors that could be used to treat hypertension.

Medicine: To measure renin activity in clinical samples for diagnostic purposes.

Industry: In the development of diagnostic kits and assays for renin activity

Comparison with Similar Compounds

Angiotensinogen-based substrates: These substrates are also cleaved by renin but may differ in their fluorescence properties and sensitivity.

Fluorogenic substrates with different fluorophores: Variations in the fluorophore can affect the sensitivity and detection limits of the assay

Uniqueness: Renin fluorogenic substrate is unique in its high specificity for renin and its ability to provide a direct and quantitative measure of renin activity. Its design allows for rapid and sensitive detection, making it a valuable tool in both research and clinical settings .

Properties

CAS No. |

791068-69-4 |

|---|---|

Molecular Formula |

C109H156N32O21S |

Molecular Weight |

2282.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoic acid |

InChI |

InChI=1S/C109H156N32O21S/c1-12-63(7)90(135-96(147)79(126-94(145)76(110)28-21-45-121-108(111)112)42-43-88(143)119-48-47-118-77-30-19-27-75-74(77)26-20-33-87(75)163(160,161)162)104(155)133-85(54-72-57-117-60-125-72)106(157)141-49-23-32-86(141)101(152)131-82(51-66-24-15-14-16-25-66)97(148)130-83(52-70-55-115-58-123-70)98(149)129-81(50-61(3)4)99(150)134-89(62(5)6)102(153)136-91(64(8)13-2)103(154)132-84(53-71-56-116-59-124-71)100(151)137-92(65(9)142)105(156)127-78(95(146)128-80(107(158)159)31-22-46-122-109(113)114)29-17-18-44-120-93(144)67-34-36-68(37-35-67)138-139-69-38-40-73(41-39-69)140(10)11/h14-16,19-20,24-27,30,33-41,55-65,76,78-86,89-92,118,142H,12-13,17-18,21-23,28-29,31-32,42-54,110H2,1-11H3,(H,115,123)(H,116,124)(H,117,125)(H,119,143)(H,120,144)(H,126,145)(H,127,156)(H,128,146)(H,129,149)(H,130,148)(H,131,152)(H,132,154)(H,133,155)(H,134,150)(H,135,147)(H,136,153)(H,137,151)(H,158,159)(H4,111,112,121)(H4,113,114,122)(H,160,161,162)/t63-,64-,65+,76-,78-,79-,80-,81-,82-,83-,84-,85-,86-,89-,90-,91-,92-/m0/s1 |

InChI Key |

OXWQVBKLGGDRTN-CHHGKBFYSA-N |

SMILES |

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5C=NC=N5)C(=O)NC(C(C)O)C(=O)NC(CCCCNC(=O)C6=CC=C(C=C6)N=NC7=CC=C(C=C7)N(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCC(=O)NCCNC8=CC=CC9=C8C=CC=C9S(=O)(=O)O)NC(=O)C(CCCNC(=N)N)N.C(=O)(C(F)(F)F)O |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCNC(=O)C6=CC=C(C=C6)N=NC7=CC=C(C=C7)N(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCC(=O)NCCNC8=CC=CC9=C8C=CC=C9S(=O)(=O)O)NC(=O)[C@H](CCCNC(=N)N)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5=CN=CN5)C(=O)NC(C(C)O)C(=O)NC(CCCCNC(=O)C6=CC=C(C=C6)N=NC7=CC=C(C=C7)N(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCC(=O)NCCNC8=CC=CC9=C8C=CC=C9S(=O)(=O)O)NC(=O)C(CCCNC(=N)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

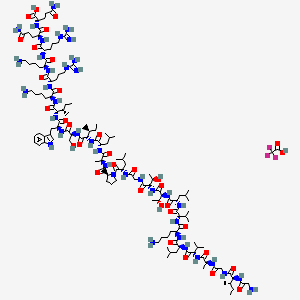

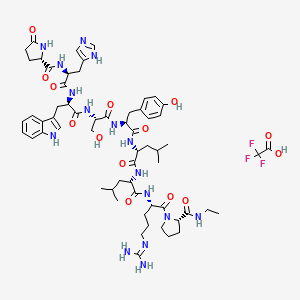

![(2R)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B6295794.png)

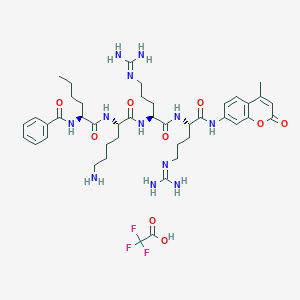

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B6295811.png)